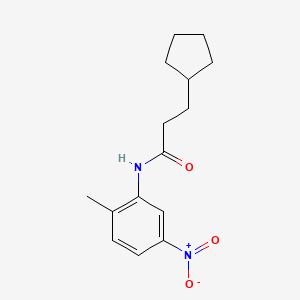
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CPNP, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. In
作用機序
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site as dopamine and prevents its reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide depend on the concentration and duration of exposure. At low concentrations, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide can enhance dopamine release and increase locomotor activity. At higher concentrations, it can produce stereotypy, hyperactivity, and other behavioral changes. 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
実験室実験の利点と制限
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is a valuable tool for studying the role of dopamine in the brain, but it has some limitations. One limitation is that it is a potent and selective inhibitor of the dopamine transporter, which means that it may not accurately reflect the effects of endogenous dopamine release. Another limitation is that it can produce behavioral changes that may not be relevant to human physiology.
将来の方向性
There are several future directions for research on 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate its potential as a therapeutic agent for disorders that involve dopamine dysfunction, such as Parkinson's disease and schizophrenia. Additionally, future research could explore the use of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs to produce synergistic effects or to target multiple neurotransmitter systems simultaneously.
In conclusion, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is a valuable tool for studying the role of dopamine in the brain. Its selective inhibition of the dopamine transporter allows researchers to manipulate dopamine levels and study its effects on behavior, cognition, and other physiological processes. While 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has some limitations, it has the potential to advance our understanding of dopamine function and to inform the development of new therapeutic strategies for dopamine-related disorders.
合成法
The synthesis of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-methyl-5-nitrobenzaldehyde, followed by reduction with sodium borohydride and acylation with propanoyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is widely used in scientific research to study the role of dopamine in the brain. It is a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on behavior, cognition, and other physiological processes.
特性
IUPAC Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(17(19)20)10-14(11)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJYVAYAQBFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

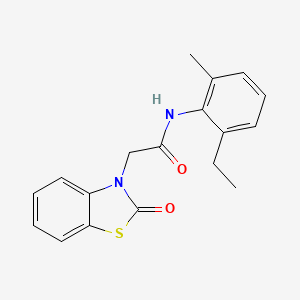


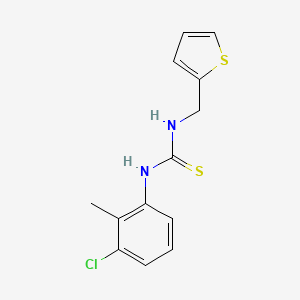


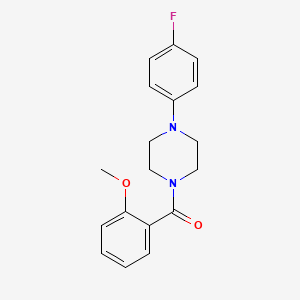
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
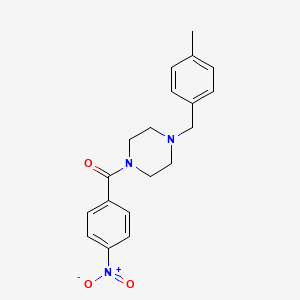
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)
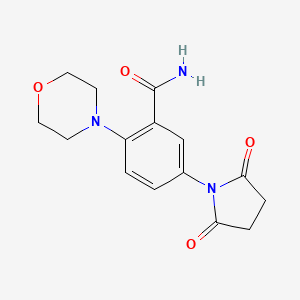
![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)